molecular formula C12H15BrO2 B2859091 Tert-butyl 2-bromo-2-phenylacetate CAS No. 35132-16-2

Tert-butyl 2-bromo-2-phenylacetate

Cat. No.: B2859091
CAS No.: 35132-16-2
M. Wt: 271.154
InChI Key: QMOSMBHBHVHTSB-UHFFFAOYSA-N
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Description

Tert-butyl 2-bromo-2-phenylacetate ( 35132-16-2 ) is a high-purity chemical compound offered for research and development purposes. With the molecular formula C12H15BrO2 and a molecular weight of 271.15 g/mol , this compound is characterized as an α-bromoester, a class of reagents known for their versatility in organic synthesis. It is also known by several synonyms, including tert-butyl α-bromophenylacetate and bromo(phenyl)acetic acid tert-butyl ester . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications As a building block in medicinal chemistry, this compound serves as a key precursor in complex synthetic pathways. Its utility is demonstrated in patented research, where related tert-butyl acetate derivatives are synthesized and investigated as potent BRD4 bromodomain inhibitors for the treatment of various cancers . The bromine atom on the alpha-carbon makes it an effective electrophile for nucleophilic substitution reactions, allowing researchers to introduce the phenylacetate moiety into more complex molecular architectures. The tert-butyl ester group offers strategic advantages, as it can serve as a protecting group for the carboxylic acid function and is readily cleaved under mild acidic conditions to reveal the free acid in subsequent synthesis steps Researchers should note that this compound requires specific handling and storage conditions to maintain its stability and purity. It is recommended to be stored in an inert atmosphere at 2-8°C . Please refer to the available Safety Data Sheet for comprehensive handling instructions. This product is classified with the UN number 3265 and packing group II, indicating it is a corrosive substance . Global stock is available to ensure reliable, cold-chain supply for the international research community .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-bromo-2-phenylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9/h4-8,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOSMBHBHVHTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Tert Butyl 2 Bromo 2 Phenylacetate and Analogues

Direct Esterification and Transesterification Approaches

The synthesis of tert-butyl esters, particularly from sterically hindered tertiary alcohols like tert-butanol (B103910), presents a notable challenge in organic synthesis. Direct acid-catalyzed esterification of 2-bromo-2-phenylacetic acid with tert-butanol is one possible route. However, the bulky nature of the tert-butyl group often leads to low yields under standard Fischer esterification conditions due to steric hindrance and the potential for competing elimination reactions. nih.govacs.org

To overcome these challenges, various protocols have been developed. One common method involves the use of coupling agents to activate the carboxylic acid. For instance, the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate the esterification of phenylacetic acid derivatives with tert-butyl alcohol. researchgate.net Another approach is the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride or bromide, which can then react with tert-butanol. acs.org

Transesterification offers an alternative pathway. This can involve the reaction of an existing ester, such as methyl phenylacetate (B1230308), with tert-butyl alcohol. nih.gov Such reactions are often catalyzed by acids or bases. For example, the transesterification of methyl phenylacetate can be achieved with tert-butyl alcohol under acid catalysis (e.g., H₂SO₄). nih.gov Metal alkoxides have also been employed to facilitate these transformations. acs.org

The table below summarizes various esterification approaches for producing sterically hindered tert-butyl esters.

Table 1: Selected Methods for Tert-butyl Ester Synthesis

Method Reactants Catalyst/Reagent Key Features
Direct Esterification Phenylacetic Acid + tert-Butanol Boc₂O, DMAP A coupling agent and catalyst system to form the ester. nih.gov
Activated Intermediate Phenylacetic Acid + tert-Butanol EDC, HOBt, Base (e.g., DIPEA) Involves formation of an active ester intermediate to overcome steric hindrance. researchgate.net
Transesterification Methyl Phenylacetate + tert-Butanol Acid Catalyst (e.g., H₂SO₄) Equilibrium-driven process often requiring removal of the methanol (B129727) byproduct. nih.gov
Acyl Halide Route 2-Bromo-2-phenylacetyl halide + tert-Butanol Base Highly reactive acyl halide used, though requires prior synthesis. acs.org

α-Bromination Strategies for Phenylacetate Esters

A primary strategy for synthesizing tert-butyl 2-bromo-2-phenylacetate involves the direct bromination of the precursor, tert-butyl phenylacetate, at the α-carbon position. This transformation can be achieved through different mechanisms, primarily radical-initiated or electrophilic pathways.

Radical Initiated Bromination Techniques

Free radical bromination is a highly effective method for introducing a bromine atom at the benzylic position, which corresponds to the α-carbon of phenylacetate esters. This method typically employs N-bromosuccinimide (NBS) as the brominating agent to maintain a low concentration of bromine radicals, thus favoring substitution over addition to the aromatic ring. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. jove.com

The mechanism proceeds through a classic radical chain reaction:

Initiation: The initiator (e.g., AIBN) decomposes upon heating to form radicals. jove.com

Propagation: A bromine radical abstracts a hydrogen atom from the α-carbon of the phenylacetate ester, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (or NBS) to yield the α-brominated product and a new bromine radical, which continues the chain. jove.com

Termination: The reaction concludes when radicals combine. jove.com

This technique has been successfully applied to synthesize 2-bromo-2-phenylacetic acid from 2-phenylacetic acid using NBS and AIBN in carbon tetrachloride, achieving a high yield. A similar principle applies to the bromination of the corresponding tert-butyl ester.

Electrophilic Bromination at the α-Carbon Center

While radical pathways are common, electrophilic bromination can also occur at the α-carbon, typically proceeding through an enol or enolate intermediate. For carboxylic acids, direct α-bromination with Br₂ is often inefficient because the acidity of the carboxyl proton prevents significant enolization. msu.edu

The Hell-Volhard-Zelinskii (HVZ) reaction provides a classic solution for the α-bromination of carboxylic acids. msu.eduresearchgate.net This reaction uses a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus with bromine. researchgate.netresearchgate.net The PBr₃ first converts the carboxylic acid into an acyl bromide. msu.eduresearchgate.net This acyl bromide intermediate has a higher enol concentration than the parent carboxylic acid and readily enolizes. nih.gov The enol then acts as a nucleophile, attacking a molecule of Br₂ in an electrophilic substitution step to form the α-bromo acyl bromide. researchgate.net Subsequent hydrolysis or alcoholysis yields the final α-bromo carboxylic acid or, if an alcohol is used in the workup, the corresponding α-bromo ester. msu.eduresearchgate.net

Although primarily discussed for carboxylic acids, the principle of an enol or enolate intermediate reacting with an electrophilic bromine source is fundamental. For esters, direct acid-catalyzed α-bromination is slower than for ketones but can be achieved. nih.gov

Chemo- and Regioselective Synthesis of the α-Bromoester Moiety

A critical challenge in the synthesis of α-bromo phenylacetate esters is achieving regioselectivity—that is, ensuring bromination occurs exclusively at the α-carbon (benzylic position) rather than on the aromatic ring. The outcome of the reaction is highly dependent on the choice of reagents and reaction conditions.

α-Position (Benzylic) Bromination: To selectively target the α-carbon, radical conditions are typically employed. The use of N-bromosuccinimide (NBS) with a radical initiator (AIBN) in a non-polar solvent like carbon tetrachloride is the standard method for benzylic bromination. This pathway is favored because the benzylic C-H bond is weaker than the aromatic C-H bonds, and the resulting benzylic radical is resonance-stabilized by the phenyl ring. jove.com

Aromatic Ring Bromination: Conversely, electrophilic aromatic substitution is favored under conditions that generate an electrophilic bromine species (Br⁺), such as using Br₂ with a Lewis acid catalyst (e.g., FeBr₃ or AlBr₃). In the absence of a strongly activating group, bromination of a phenylacetate would likely yield a mixture of ortho and para substituted products on the aromatic ring. researchgate.netresearchgate.net Studies on the bromination of substituted toluenes show that substrates with electron-donating substituents like methoxy (B1213986) (-OMe) or acetamido (-NHAc) favor aromatic ring bromination, whereas those with groups like H, Me, or CO₂Et undergo benzylic bromination under radical conditions. researchgate.net

The following table contrasts the conditions for achieving regioselective bromination.

Table 2: Regioselectivity in the Bromination of Phenylacetate Derivatives

Desired Product Position Reaction Type Reagents & Conditions Rationale
α-Bromo Phenylacetate α-Carbon Radical Substitution NBS, AIBN (initiator), CCl₄ (solvent), Heat/Light Favors cleavage of the weaker benzylic C-H bond via a stabilized radical intermediate. jove.com
Ring-Brominated Phenylacetate Aromatic Ring (ortho, para) Electrophilic Aromatic Substitution Br₂, Lewis Acid (e.g., FeBr₃) Generates a strong electrophile (Br⁺) that attacks the electron-rich aromatic ring. researchgate.net

Catalytic Approaches in α-Haloester Synthesis

Catalysis offers powerful tools for the synthesis of α-haloesters, often providing milder reaction conditions, higher efficiency, and improved selectivity compared to stoichiometric methods.

Transition Metal-Catalyzed Syntheses

Several transition metals have been shown to catalyze the α-halogenation of carbonyl compounds, including esters. These methods often involve the formation of metal enolates or activation of the halogen source.

Copper Catalysis: Copper(II) bromide (CuBr₂) has been effectively used as a catalyst for the α-bromination of benzylic esters. acs.org The proposed mechanism suggests that CuBr₂ itself acts as the brominating agent, generating an α-bromo ester and copper(I) bromide (CuBr). The catalytic cycle is completed by the re-oxidation of CuBr back to CuBr₂ using an oxidant like N-Methylmorpholine-N-Oxide (NMO) or molecular oxygen. acs.org This approach has been applied in the synthesis of the drug clopidogrel, highlighting its utility. acs.org It has also been proposed as the key first step in copper-catalyzed α-amination reactions of esters, which are believed to proceed through a transient α-bromo intermediate. acs.org

Cobalt and Iron Catalysis: Cobalt(II) bromide has been utilized as an effective catalyst for the bromination of α-diazo phenylacetate derivatives. yu.edu.jo This reaction is notable for its operational simplicity, short reaction times, and acid-free conditions. yu.edu.jo Similarly, iron(III) halides have been shown to catalyze the formation of α-halomethyl ketones from diazo ketones, a related transformation.

Palladium Catalysis: While many palladium-catalyzed reactions utilize α-haloesters as substrates for cross-coupling, palladium can also catalyze their formation. For example, palladium(II) complexes, in the presence of CuBr₂, have been used for the asymmetric α-bromination of ketones. The reaction proceeds via a palladium enolate, and while demonstrated on ketones, it establishes a key principle of Pd-catalyzed α-halogenation that is relevant to ester synthesis.

The table below lists the chemical compounds mentioned in this article.

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing an alternative to metal-based catalysts. wisconsin.edumanchester.ac.uk In the context of synthesizing α-halocarbonyl compounds, organocatalysts have been investigated for enantioselective halogenation reactions. wisconsin.edunih.gov

The asymmetric α-halogenation of carbonyl compounds is a significant transformation in organic synthesis. While there are numerous examples for aldehydes and ketones, the enantioselective halogenation of enolic systems has been less explored. wisconsin.edu Research into the organocatalytic α-chlorination and α-bromination of α-hydroxyacrylates has shown successful product formation, achieving high yields, though with modest enantiomeric excess (up to 30% ee). wisconsin.edu Mechanistic studies using NMR have indicated that the organocatalysts function as a base, forming E and Z isomers of the enolate, with the catalyst being loosely bound to the substrate. wisconsin.edu

For the α-bromination of aldehydes, early investigations using N-bromosuccinimide (NBS) as the bromine source in the presence of an organocatalyst resulted in low conversion and enantioselectivity. nih.gov This was attributed to the high reactivity of NBS. nih.gov More successful results were achieved using the less common brominating agent 4,4-dibromo-2,6-di-tert-butyl-cyclohexa-2,5-dienone, which provided excellent yields and enantioselectivities, albeit requiring low temperatures to prevent side reactions. nih.gov More recent methodologies have successfully employed NBS by utilizing specific organocatalysts that are stable to bromination, allowing for low catalyst loadings, short reaction times, and mild temperatures. nih.gov

Phase-transfer catalysis (PTC) represents a specific form of organocatalysis that facilitates reactions between reactants in different phases. researchgate.net This technique has been effectively used for the enantioselective α-alkylation of malonates, achieving high chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee) using chiral phase-transfer catalysts. frontiersin.org These methods often employ a solid-liquid or liquid-liquid biphasic system. While direct organocatalytic synthesis of this compound is not extensively detailed, the principles of organocatalytic α-halogenation and phase-transfer catalysis provide a strong foundation for its potential synthesis.

Table 1: Organocatalytic α-Halogenation and Alkylation Reactions
Reaction TypeSubstrateCatalyst TypeKey FindingsReference
α-Chlorination and α-Brominationα-HydroxyacrylateProline-based organocatalystAchieved 100% yield and up to 30% enantiomeric excess. wisconsin.edu
α-BrominationAldehydes(S)-α,α-bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl (B98337) etherRequired the use of a less common brominating agent for high yield and enantioselectivity. nih.gov
α-Alkylation2,2-diphenylethyl tert-butyl α-methylmalonates(S,S)-3,4,5-trifluorophenyl-NAS bromide (Phase-Transfer Catalyst)High chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee). frontiersin.org

Mechanistic Investigations of Reactions Involving Tert Butyl 2 Bromo 2 Phenylacetate

Nucleophilic Substitution Pathways at the α-Carbon (SN1, SN2)

Nucleophilic substitution reactions at the α-carbon of tert-butyl 2-bromo-2-phenylacetate can proceed through two primary mechanisms: unimolecular (SN1) and bimolecular (SN2). masterorganicchemistry.com The pathway taken is dependent on factors such as the nature of the nucleophile, the solvent, and the stability of potential intermediates.

The α-carbon in this compound is a tertiary center, which generally favors the SN1 mechanism due to the formation of a relatively stable tertiary carbocation. quora.com This carbocation is further stabilized by resonance with the adjacent phenyl ring. The SN1 mechanism involves a two-step process: the rate-determining departure of the bromide leaving group to form a planar carbocation, followed by a rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com

Conversely, the SN2 mechanism is a single-step, concerted process where the nucleophile attacks the α-carbon from the side opposite to the leaving group. youtube.com While tertiary substrates typically react very slowly via the SN2 pathway due to steric hindrance, the presence of the carbonyl group can influence the reactivity. quora.com However, the bulky tert-butyl group and the three substituents on the central carbon create significant steric hindrance, making an SN2 backside attack difficult. quora.com

Table 1: Comparison of SN1 and SN2 Reaction Characteristics for this compound

Feature SN1 Pathway SN2 Pathway
Substrate Structure Favored by tertiary α-carbon and resonance stabilization from the phenyl group. Disfavored by steric hindrance from three substituents on the α-carbon. quora.com
Rate Law Rate = k[Substrate] Rate = k[Substrate][Nucleophile]
Intermediate Tertiary, resonance-stabilized carbocation. masterorganicchemistry.com None (proceeds through a transition state). masterorganicchemistry.com
Nucleophile Favored by weak nucleophiles. Favored by strong nucleophiles.
Solvent Favored by polar protic solvents (e.g., water, alcohols). Favored by polar aprotic solvents (e.g., acetone, DMSO).

| Stereochemistry | Results in a racemic mixture (both inversion and retention of configuration). utexas.edu | Results in inversion of configuration. libretexts.org |

The tert-butyl ester group exerts significant steric and electronic effects that influence the kinetics and selectivity of substitution reactions.

Steric Influence : The most prominent effect of the tert-butyl group is its large size. This bulkiness sterically hinders the approach of a nucleophile to the α-carbon, which drastically slows down or prevents the SN2 pathway. quora.com For an SN1 reaction, the steric bulk of the tert-butyl group is less impactful on the rate-determining step (loss of the leaving group) but can influence the subsequent nucleophilic attack on the carbocation intermediate. The large A-value of the tert-butyl group (~5 kcal/mol) is a quantitative measure of its steric demand. wikipedia.org

Electronic Influence : Electronically, the ester carbonyl group is electron-withdrawing, which can destabilize an adjacent carbocation, potentially slowing the SN1 pathway. However, this effect is often counteracted by the powerful resonance stabilization provided by the phenyl group. The ester moiety can also be susceptible to nucleophilic attack itself, leading to competing reactions like hydrolysis or transesterification, especially under basic conditions. oup.com Studies on the hydrolysis of tert-butyl esters show they can cleave via mechanisms involving a stable tert-butyl carbocation, highlighting the electronic stability afforded by this group. oup.com

The stereochemical outcome of a nucleophilic substitution reaction is a key indicator of the underlying mechanism.

SN1 Stereochemistry : If the reaction proceeds via an SN1 mechanism, the departure of the bromide ion generates a planar, achiral carbocation intermediate. The nucleophile can then attack this intermediate from either face with approximately equal probability. utexas.edu This leads to a mixture of enantiomers, resulting in racemization (a product with both retention and inversion of the original stereochemistry). masterorganicchemistry.com A slight excess of the inversion product is sometimes observed due to the departing leaving group momentarily shielding one face of the carbocation. utexas.edu

SN2 Stereochemistry : An SN2 reaction is stereospecific and proceeds with a complete inversion of the stereochemical configuration at the α-carbon. libretexts.org This is a result of the requisite "backside attack" of the nucleophile, which approaches the carbon atom from the side opposite the leaving group. libretexts.org Given the high steric hindrance of this compound, this pathway is highly unlikely. Experimental evidence for substitution at tertiary carbons alpha to a carbonyl group has shown that SN2 displacement with Walden inversion is possible in specific cases, though it is not the common pathway. researchgate.net

Radical Reaction Mechanisms

This compound is an excellent precursor for generating a carbon-centered radical at the α-position. The stability of this radical is enhanced by delocalization into both the phenyl ring and the carbonyl group. This makes the compound a suitable substrate for various radical-mediated transformations.

Atom Transfer Radical Addition (ATRA) is an atom-economical method for forming carbon-carbon and carbon-halogen bonds. nih.gov In a typical ATRA reaction involving this compound, a transition metal catalyst, often a copper(I) or ruthenium(II) complex, facilitates the homolytic cleavage of the C-Br bond. uni-regensburg.de

The generally accepted mechanism proceeds as follows:

Initiation : The catalyst (e.g., Cu(I)) abstracts the bromine atom from this compound, generating a carbon-centered radical and the oxidized catalyst (e.g., Cu(II)Br).

Propagation : The α-carbonyl radical adds across the double bond of an alkene, forming a new carbon-carbon bond and generating a new alkyl radical.

Termination : This new radical abstracts a bromine atom from the oxidized catalyst, yielding the final addition product and regenerating the active catalyst.

This process allows for the efficient difunctionalization of alkenes. researcher.life

Table 2: Key Steps in the ATRA Reaction of this compound with an Alkene

Step Description Reactants Products
1. Initiation Halogen atom transfer from the substrate to the catalyst. Ph-CH(Br)-COOtBu + Cu(I) Ph-CH(•)-COOtBu + Cu(II)Br
2. C-C Bond Formation Radical addition to an alkene (e.g., styrene). Ph-CH(•)-COOtBu + H₂C=CHPh Ph-CH(COOtBu)-CH₂-CH(•)Ph

| 3. Halogen Transfer | Halogen atom transfer from the oxidized catalyst to the new radical. | Ph-CH(COOtBu)-CH₂-CH(•)Ph + Cu(II)Br | Ph-CH(COOtBu)-CH₂-CH(Br)Ph + Cu(I) |

Visible-light photoredox catalysis has become a powerful tool for generating radicals under mild conditions. nih.gov this compound can participate in these reactions, where a photocatalyst (PC), upon absorbing visible light, becomes electronically excited (PC*). This excited state is a potent single-electron transfer agent.

The reaction can proceed via two main quenching cycles:

Reductive Quenching : The excited photocatalyst (PC*) is reduced by a sacrificial electron donor. The resulting highly reducing PC⁻ then transfers an electron to the this compound, causing the cleavage of the C-Br bond to form the α-carbonyl radical and a bromide anion.

Oxidative Quenching : The excited photocatalyst (PC*) directly oxidizes an electron donor or is reduced by the substrate itself. More commonly for α-bromoesters, an alternative pathway involves the excited photocatalyst being quenched reductively by an amine or another donor, after which the reduced photocatalyst can activate the bromoester. researchgate.net

Once generated, the α-carbonyl radical can engage in various transformations, such as addition to alkenes or alkynes, before the catalytic cycle is completed by another single-electron transfer step. uni-regensburg.deresearchgate.net

Elimination Reactions and Competing Reaction Channels

When this compound is treated with a base, elimination reactions can compete with nucleophilic substitution. The applicable elimination mechanisms are the bimolecular (E2) and unimolecular (E1) pathways.

E2 Mechanism : The E2 reaction is a concerted, one-step process where a base removes a proton from a β-carbon while the leaving group departs simultaneously. askthenerd.com However, this compound lacks a β-hydrogen on the adjacent phenyl ring. Therefore, a standard β-elimination to form a C=C double bond is not possible.

E1 Mechanism : The E1 pathway proceeds through the same carbocation intermediate as the SN1 reaction. mgscience.ac.in After the carbocation is formed, a weak base can remove a β-proton to form an alkene. Again, due to the lack of a traditional β-hydrogen, this pathway is not viable in the standard sense.

Despite the inability to undergo standard β-elimination, other base-induced reactions can compete:

Ester Hydrolysis : Strong bases, particularly hydroxide, can attack the electrophilic carbonyl carbon of the ester, leading to saponification. This would yield the corresponding carboxylate salt and tert-butanol (B103910).

α-Elimination : Under very strong basic conditions (e.g., with tert-butoxide), it is conceivable that the base could abstract the α-proton (the one attached to the same carbon as the bromine). This would form a carbanion, which could then lose the bromide ion to form a carbene. This is generally a less common pathway for this type of substrate.

Competition with Substitution : When a reagent can act as both a nucleophile and a base (e.g., ethoxide), there is often a competition between substitution and elimination. libretexts.org For tertiary substrates like this compound, elimination is often favored over the sterically hindered SN2 reaction, especially with strong, bulky bases and at higher temperatures. libretexts.orgpressbooks.pub If an E1/SN1 pathway is operative, the ratio of elimination to substitution products depends on the basicity and nucleophilicity of the reacting species and the reaction conditions.

Rearrangement Processes Induced by the α-Bromo Substituent

The α-bromo substituent in this compound can induce rearrangement processes through several potential mechanistic pathways, largely dictated by the reaction conditions. These pathways often involve the formation of reactive intermediates such as carbocations, carbanions, or radicals, where the phenyl group or other parts of the molecule could migrate.

One potential rearrangement is a 1,2-phenyl shift. Under conditions that favor the formation of a carbocation at the α-position, for instance, through the loss of the bromide ion assisted by a Lewis acid or in a polar, non-nucleophilic solvent, the adjacent phenyl group could migrate to the electron-deficient carbon. This type of rearrangement, analogous to a Wagner-Meerwein rearrangement, would result in a more stable carbocation, which could then be trapped by a nucleophile or undergo elimination to form an alkene. The driving force for such a rearrangement is the formation of a more stabilized carbocationic intermediate.

Another possibility involves radical-mediated rearrangements. Homolytic cleavage of the carbon-bromine bond, often initiated by radical initiators or photolysis, would generate a radical at the α-carbon. This radical could then undergo a 1,2-phenyl migration. Such radical aryl migrations have been documented in other systems and typically proceed through a spirocyclic transition state. The stability of the benzylic radical intermediate would play a significant role in the feasibility of this pathway.

Finally, base-induced rearrangements could occur. A strong base could deprotonate the α-carbon, if a suitable proton were available, or more likely, promote an elimination reaction. However, in the context of rearrangements, base-mediated processes in similar α-halo esters can lead to Favorskii-type rearrangements, although this is more common with α-halo ketones. For an ester, a more likely scenario under basic conditions would be the formation of a ketene (B1206846) intermediate via an α-lactone, which could then be trapped.

The specific rearrangement pathway that this compound would undergo is highly dependent on the specific reagents and conditions employed. The interplay between the electronic effects of the phenyl and tert-butyl ester groups, as well as the steric environment around the α-carbon, would also be critical in determining the favored mechanistic route.

Computational Elucidation of Reaction Pathways and Transition States

Due to the absence of specific computational studies on this compound in the surveyed literature, this section outlines the theoretical approaches that would be employed to elucidate its reaction pathways and transition states.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms. A typical computational study on the rearrangement reactions of this compound would begin with the optimization of the ground state geometry of the reactant.

To investigate a potential carbocationic rearrangement, the transition state for the dissociation of the bromide ion would be located. This would involve a search for a first-order saddle point on the potential energy surface corresponding to the C-Br bond cleavage. The energy of this transition state would provide the activation energy for carbocation formation. Subsequent calculations would then explore the potential energy surface for the 1,2-phenyl shift, locating the transition state for this migration. The relative energies of the initial carbocation, the transition state for rearrangement, and the rearranged carbocation would provide insight into the kinetics and thermodynamics of this pathway.

For a radical-mediated rearrangement, the initial step would be the calculation of the bond dissociation energy of the C-Br bond. The transition state for the 1,2-phenyl migration in the resulting radical would then be located. The activation barrier for this migration would be compared to other potential radical reactions, such as hydrogen abstraction from the solvent or dimerization, to assess its viability.

In all cases, the nature of the stationary points (reactants, intermediates, transition states, and products) would be confirmed by frequency calculations. A minimum on the potential energy surface has all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Solvent effects are crucial in many reactions and can be modeled using implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules. For reactions involving charged intermediates like carbocations, the inclusion of solvent effects is particularly important for obtaining accurate energy profiles.

By mapping out the potential energy surfaces for various possible reaction pathways, computational chemistry can provide detailed insights into the most likely mechanisms, the structures of intermediates and transition states, and the factors controlling the reactivity and selectivity of reactions involving this compound.

Applications of Tert Butyl 2 Bromo 2 Phenylacetate in Complex Molecule Synthesis

Carbon-Carbon Bond Forming Reactions

The ability to form new carbon-carbon bonds is fundamental to the synthesis of complex organic molecules. Tert-butyl 2-bromo-2-phenylacetate serves as a versatile precursor for several key carbon-carbon bond-forming reactions.

Enolate Alkylations and Arylations for α-Functionalization

The α-position of this compound is readily functionalized through enolate chemistry. The generation of the corresponding enolate, typically through the use of a strong base, creates a nucleophilic species that can react with various electrophiles.

While direct alkylation of the enolate derived from this compound can be challenging due to the presence of the bromine atom, related systems demonstrate the principles of enolate reactivity. For instance, the lithium enolate of tert-butyl phenylacetate (B1230308) can undergo regio- and stereoselective allylic substitution with γ-bromo-α,β-unsaturated esters. researchgate.net This highlights the potential for controlled C-C bond formation at the α-position.

Palladium-catalyzed α-arylation of ester enolates has emerged as a powerful tool for constructing α-aryl esters. nih.gov Although direct arylation of the enolate of this compound is not the primary application, the arylation of the corresponding zinc enolate (a Reformatsky reagent) is a closely related and highly effective transformation. nih.gov This method allows for the introduction of a wide range of aryl groups at the α-position, leading to the synthesis of valuable α,α-diaryl acetic acid derivatives. scispace.com

Reformatsky-type Reactions and Variants

The Reformatsky reaction is a classic method for the formation of β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of metallic zinc. wikipedia.orglibretexts.org this compound is an excellent substrate for this reaction. The reaction proceeds through the formation of an organozinc reagent, often referred to as a Reformatsky enolate. wikipedia.orglibretexts.org These enolates are generally less reactive than their lithium or Grignard counterparts, which prevents undesired side reactions such as self-condensation or addition to the ester functionality. wikipedia.org

The structure of the Reformatsky reagent derived from tert-butyl bromoacetate (B1195939) has been shown to exist as a dimeric structure in the solid state. wikipedia.orglibretexts.org The reaction mechanism involves the coordination of the carbonyl oxygen to the zinc atom, followed by the formation of a new carbon-carbon bond. wikipedia.org

Variants of the Reformatsky reaction have expanded its scope and utility. For example, samarium(II) iodide (SmI₂) has been used to promote Reformatsky-type coupling reactions, even in sterically hindered systems. researchgate.net These reactions often proceed under mild conditions and with high stereoselectivity. beilstein-journals.org

Cross-Coupling Reactions (e.g., Palladium-Catalyzed)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. This compound can participate in these reactions, primarily through the reactivity of its α-bromo group. However, a more common and powerful application involves the palladium-catalyzed α-arylation of the corresponding zinc enolate. nih.gov

In this process, the Reformatsky reagent generated from this compound and zinc undergoes coupling with aryl bromides in the presence of a palladium catalyst and a suitable ligand. nih.gov This methodology provides a direct route to α-aryl-α-phenylacetates. Studies have shown that sterically hindered and electron-rich phosphine (B1218219) ligands, such as Q-phos and P(t-Bu)₃, are particularly effective in promoting this transformation. nih.gov The reaction tolerates a wide range of functional groups on the aryl bromide, including electron-donating and electron-withdrawing substituents. nih.gov

Table 1: Selected Examples of Palladium-Catalyzed α-Arylation of the Zinc Enolate of tert-Butyl Phenylacetate

Aryl BromideCatalyst SystemYield (%)Reference
Phenyl bromidePd(dba)₂ / Q-phos>99 nih.gov
4-BromotoluenePd(dba)₂ / Q-phos95 nih.gov
4-BromoanisolePd(dba)₂ / Q-phos96 nih.gov
4-Bromobenzonitrile{[P(t-Bu)₃]PdBr}₂98 nih.gov
2-Bromopyridine{[P(t-Bu)₃]PdBr}₂91 nih.gov

Asymmetric Synthesis and Stereocontrol Strategies

The development of methods for controlling stereochemistry is a central goal in organic synthesis. This compound has been employed in various asymmetric transformations to generate enantioenriched products.

Diastereoselective Transformations Using Chiral Auxiliaries

One effective strategy for achieving stereocontrol is the use of chiral auxiliaries. A chiral auxiliary is a stereochemically pure functional group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed to reveal the enantioenriched product.

In the context of reactions involving this compound, chiral auxiliaries can be attached to the ester group or used in the form of a chiral sulfinamide. For example, the addition of organometallic reagents to N-tert-butanesulfinyl imines derived from ketones can proceed with high diastereoselectivity. researchgate.net The Ellman auxiliary, (R)- or (S)-tert-butanesulfinamide, is a powerful tool for the asymmetric synthesis of amines. nih.gov The addition of a Grignard or organolithium reagent to an N-tert-butanesulfinyl imine derived from a ketone or aldehyde proceeds through a six-membered ring transition state, leading to a predictable stereochemical outcome. nih.gov

The use of chiral auxiliaries has also been explored in the context of SN1 reactions. Although these reactions proceed through carbocationic intermediates, which are typically planar and achiral, the use of a chiral auxiliary on the ester can induce facial selectivity in the subsequent nucleophilic attack. scholaris.ca For instance, the reaction of 2-phenylcyclohexyl 2-bromo-2-phenylacetate with nucleophiles has been studied to assess the degree of diastereoselectivity. scholaris.ca

Enantioselective Catalysis and Chiral Ligand Design

Enantioselective catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantioenriched product, is a highly efficient and atom-economical approach to asymmetric synthesis. The design of chiral ligands that can effectively coordinate to a metal center and create a chiral environment is crucial for the success of this strategy.

In reactions related to this compound, enantioselective catalysis has been successfully applied in palladium-catalyzed α-arylation reactions. While the direct enantioselective arylation of the enolate of this compound is less common, the principles have been demonstrated with related substrates. The use of chiral phosphine ligands in conjunction with a palladium catalyst can induce enantioselectivity in the coupling of ester enolates with aryl halides. rsc.org

Furthermore, chiral ligands have been developed for a variety of other transformations. For example, chiral biimidazole ligands have been synthesized and applied in copper-catalyzed asymmetric insertion reactions of α-aryl-α-diazoacetates into N-H bonds. dicp.ac.cn Chiral PHOX (phosphine-oxazoline) ligands have been utilized in palladium-catalyzed asymmetric allylic alkylations. acs.org

Table 2: Chiral Ligands Used in Asymmetric Transformations

Ligand TypeMetalReaction TypeReference
Chiral Phosphine LigandsPalladiumα-Arylation rsc.org
Chiral Biimidazole LigandsCopperN-H Insertion dicp.ac.cn
Chiral PHOX LigandsPalladiumAllylic Alkylation acs.org
Chiral Amino AlcoholsZincReformatsky Reaction researchgate.net

Role in the Synthesis of Chiral α-Substituted Esters and Derivatives

The presence of a chiral center at the α-carbon makes this compound and its analogs key substrates in asymmetric synthesis, particularly for producing enantiomerically enriched α-substituted esters and their derivatives. A prominent strategy is Dynamic Kinetic Resolution (DKR), which allows for the conversion of a racemic mixture of α-bromo esters into a single, desired stereoisomer of the product.

In one such methodology, ethyl L-lactate is employed as an effective and convenient chiral auxiliary for the DKR of α-bromo esters during nucleophilic substitution with various amines. psu.edu For instance, the reaction of an α-bromo-α-phenylacetate with p-anisidine (B42471) in the presence of tetrabutylammonium (B224687) iodide (TBAI) and diisopropylethylamine (DIEA) can produce the corresponding N-aryl amino ester with high diastereoselectivity (97:3 dr). psu.edu This approach is also effective for synthesizing chiral 1,1'-iminodicarboxylic acid derivatives by using amino ester nucleophiles. psu.edu

Similarly, diacetone-D-glucose can mediate the DKR of α-halo esters. researchgate.net Reactions with various amine nucleophiles in the presence of TBAI and DIEA can yield N-substituted α-amino esters with diastereomeric ratios as high as 99:1. researchgate.net These methods provide a practical route to valuable chiral building blocks like α-amino acids and their derivatives from racemic α-bromo esters. psu.eduresearchgate.net The reaction of the lithium enolate of tert-butyl phenylacetate with γ-bromo-α,β-unsaturated esters has also been shown to be regio- and stereoselective, offering a pathway for asymmetric synthesis when a chiral ester is used. researchgate.net

Table 1: Asymmetric Synthesis of N-Aryl Amino Esters via DKR

α-Bromo Ester Substrate Amine Nucleophile Diastereomeric Ratio (dr) Yield Reference
Ethyl α-bromo-α-phenylacetate p-Anisidine 97:3 86% psu.edu
Ethyl α-bromo-α-(p-chlorophenyl)acetate p-Anisidine 97:3 72% psu.edu
Ethyl α-bromo-α-methylacetate p-Anisidine 93:7 - psu.edu
Ethyl α-bromo-α-ethylacetate p-Anisidine 91:9 - psu.edu

Synthesis of Heterocyclic Compounds and Scaffold Construction

This compound and its analogs are valuable precursors for constructing various heterocyclic scaffolds, which form the core of many biologically active molecules. The reactivity of the α-bromo ester moiety allows for its participation in cyclization reactions to form rings containing nitrogen, oxygen, or other heteroatoms.

A notable application is in the aza-Darzens reaction for the synthesis of aziridines. The reaction of N-tert-butanesulfinyl imines with methyl α-bromo-α-phenylacetate, a close analog, using lithium hexamethyldisilazide as a base, yields trans-aziridines with high yields and excellent stereoselectivity. beilstein-journals.org These chiral aziridines are important intermediates for further synthetic transformations. beilstein-journals.org

Furthermore, α-bromo-α-phenylacetates are used in the stereoselective synthesis of larger heterocycles. For example, they are employed in the preparation of dihydrobenzoxazinones and dihydroquinoxalinones. psu.edu The reaction of an α-bromo-α-phenylacetate with 2-aminophenol (B121084) or substituted o-phenylenediamines can lead to the formation of these heterocyclic structures with good yields and high enantioselectivity. psu.edu This methodology provides an efficient route to complex scaffolds with potential pharmaceutical applications. beilstein-journals.org For instance, derivatives of 2-piperidinones, which can be synthesized from intermediates derived from α-bromo esters, are of interest for their potential in treating neurological disorders. beilstein-journals.org

Utilization as a Versatile Building Block for Intermediates in Organic Synthesis

The chemical structure of this compound makes it a highly versatile building block for creating a variety of organic intermediates. The tert-butyl ester group provides steric hindrance and stability, and it can be removed under specific acidic conditions, while the bromine atom serves as a reactive site for nucleophilic substitution and organometallic reactions. orgsyn.orgnih.gov

One of the key applications is in the formation of Reformatsky reagents. nih.gov Reacting α-bromo tert-butyl esters with zinc metal generates a zinc enolate. This organozinc intermediate is a cornerstone in organic synthesis, widely used for carbon-carbon bond formation, such as in the palladium-catalyzed α-arylation of esters. nih.gov This reaction allows for the coupling of the ester enolate with aryl halides to form α-aryl esters, which are prevalent structures in pharmaceuticals and materials science. nih.gov

The compound also serves as a precursor for other important intermediates. For example, it can be converted to tert-butyl phenylacetate, a stable intermediate used in palladium-catalyzed α-arylation reactions. It is also a starting material for synthesizing tert-butyl 2-phenylglycinate (H-Phg-OtBu), an important amino acid derivative. chemsrc.com Its role as an alkylating agent for amines is also well-established, as seen in the synthesis of chelating agents like DO3A tris(t-Bu ester), where tert-butyl bromoacetate is used to alkylate cyclen. orgsyn.org

Integration into Polymerization Reactions (e.g., Atom Transfer Radical Polyaddition)

In the field of polymer chemistry, derivatives of this compound have emerged as highly effective monomers for synthesizing functional polyesters through Atom Transfer Radical Polyaddition (ATRPA). ATRPA is a step-growth polymerization technique that allows for the creation of linear polymers with controlled structures. researchgate.netmdpi.com

Specifically, 4-vinylbenzyl 2-bromo-2-phenylacetate (VBBPA), an AB-type "inimer" (a molecule that functions as both initiator and monomer), has been designed for this purpose. researchgate.netsemanticscholar.org The vinyl group (A) acts as the polymerizable moiety, while the 2-bromo-2-phenylacetate group (B) serves as the initiating site for the atom transfer radical process. mdpi.comresearchgate.net

The ATRPA of VBBPA, typically catalyzed by a CuBr₂/Cu(0)/dNBpy system, proceeds efficiently to form linear aliphatic polyesters with high molecular weights (e.g., Mw ≈ 25,500) in a relatively short time. researchgate.netsemanticscholar.org A key advantage of using the phenylacetate derivative over alkyl-substituted analogs is the enhanced stability of the resulting polymer backbone, which avoids self-degrading side reactions like lactonization that can occur with other inimers. researchgate.net The resulting polyesters, such as poly(VBBPA), feature benzylic bromides along the polymer backbone, which can be further functionalized, for example, by converting them to xanthate moieties for subsequent RAFT polymerization to create complex architectures like amphiphilic polymer bottlebrushes for drug delivery applications. mdpi.com

Advanced Spectroscopic Characterization and Structural Analysis of Tert Butyl 2 Bromo 2 Phenylacetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of organic compounds in solution. It provides granular information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

1H NMR and 13C NMR Chemical Shift and Coupling Constant Analysis

One-dimensional ¹H and ¹³C NMR spectroscopy offers fundamental insights into the molecular framework of tert-butyl 2-bromo-2-phenylacetate.

In the ¹H NMR spectrum, the protons of the tert-butyl group typically appear as a sharp singlet around 1.48 ppm, a consequence of the nine equivalent protons and the absence of adjacent protons for coupling. The methine proton (α-proton) directly attached to the stereocenter gives rise to a singlet at approximately 5.37 ppm. The aromatic protons of the phenyl group resonate in the region of 7.20-7.50 ppm, often as a complex multiplet due to spin-spin coupling between them. rsc.orgillinois.edu

The ¹³C NMR spectrum provides complementary information. The carbon of the tert-butyl group is observed around 27-28 ppm, while the quaternary carbon of this group appears near 82-84 ppm. The α-carbon, bonded to the bromine atom, resonates at a downfield chemical shift, typically around 56 ppm. The carbonyl carbon of the ester group is found further downfield, in the range of 168-170 ppm. The aromatic carbons exhibit signals between 127 ppm and 138 ppm. rsc.orgillinois.edu Analysis of coupling constants, particularly in high-resolution spectra, can further refine the assignment of aromatic protons and provide information about their relative positions on the phenyl ring.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom/Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
tert-Butyl (CH₃)~1.48 (s, 9H)~27.7
tert-Butyl (C)-~83.0
α-CH~5.37 (s, 1H)~56.5
Phenyl (C-H)~7.20 - 7.50 (m, 5H)~127.0 - 129.0
Phenyl (C-ipso)-~137.5
Carbonyl (C=O)-~169.0
Note: s = singlet, m = multiplet. Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Assignment

While 1D NMR provides a foundational understanding, 2D NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals, especially in more complex derivatives.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would show correlations among the aromatic protons, confirming their connectivity within the phenyl ring. researchgate.netnih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for definitively assigning the carbon signals for the α-CH, the tert-butyl methyl groups, and the aromatic C-H carbons. researchgate.netnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful tool that shows correlations between protons and carbons over two or three bonds. researchgate.netnih.gov For instance, a correlation would be expected between the tert-butyl protons and the quaternary carbon of the tert-butyl group, as well as the carbonyl carbon. Similarly, the α-proton would show a correlation to the carbonyl carbon and the ipso-carbon of the phenyl ring, solidifying the connectivity of the entire molecule. The use of these techniques in concert allows for a complete and confident structural assignment. rsc.orgethz.chipb.pt

Advanced NMR Experiments for Conformational and Dynamic Studies

Beyond static structure, NMR can probe the dynamic nature of molecules in solution. nih.govutoronto.canih.govutoronto.ca For molecules like this compound, rotation around single bonds can lead to different stable conformations.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, irrespective of their bonding. nih.gov This can provide information about the preferred conformation of the molecule, for example, the relative orientation of the phenyl ring and the ester group.

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study dynamic processes. copernicus.org If there is a significant energy barrier to rotation around the Cα-C(phenyl) bond, for example, one might observe broadening or splitting of signals at lower temperatures as the rate of rotation slows down on the NMR timescale. These studies can provide valuable data on the energy barriers and thermodynamics of conformational changes. wdh.ac.id

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. scribd.com

For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, which typically appears in the range of 1730-1750 cm⁻¹. libretexts.org The presence of the electron-withdrawing bromine atom on the α-carbon can slightly shift this frequency.

Other key vibrational bands include:

C-H stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl group appears just below 3000 cm⁻¹. docbrown.info

C-O stretching: The C-O stretching vibrations of the ester group give rise to strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. libretexts.org

C=C stretching: Aromatic C=C stretching vibrations appear as a series of absorptions in the 1450-1600 cm⁻¹ region.

C-Br stretching: The C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. docbrown.info

Computational methods can be used to perform vibrational analysis, which can aid in the assignment of complex vibrational modes and provide a more detailed understanding of the molecule's vibrational properties. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Carbonyl (Ester)C=O Stretch1730 - 1750Strong
Aromatic C-HC-H Stretch> 3000Medium to Weak
Aliphatic C-HC-H Stretch< 3000Strong
Ester C-OC-O Stretch1000 - 1300Strong
Aromatic C=CC=C Stretch1450 - 1600Medium to Weak
Alkyl HalideC-Br Stretch500 - 600Medium to Strong

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns. rsc.org

For this compound (C₁₂H₁₅BrO₂), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A key feature would be the presence of an M+2 peak of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio). docbrown.infomiamioh.edu

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways:

Loss of the tert-butyl group: A prominent fragmentation pathway is the loss of the tert-butyl cation ((CH₃)₃C⁺), leading to a fragment ion at m/z [M - 57]⁺. This cation itself would also be observed at m/z 57.

Loss of isobutylene (B52900): Cleavage of the ester can also occur via a McLafferty-type rearrangement, leading to the loss of isobutylene (C₄H₈) and the formation of a bromophenylacetic acid radical cation.

Loss of bromine: The C-Br bond can cleave to give a fragment at [M - Br]⁺.

Benzylic cleavage: Cleavage of the bond between the α-carbon and the phenyl group can lead to the formation of a phenylmethylidene cation or related fragments.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and further confirming the identity of the compound. rsc.org

X-ray Crystallography for Solid-State Structure Determination (for crystalline derivatives)

While the aforementioned spectroscopic techniques provide invaluable information about the structure of this compound in solution or the gas phase, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state for crystalline derivatives. geokniga.org

By diffracting X-rays off a single crystal of a suitable derivative, a detailed electron density map can be generated, from which the positions of individual atoms can be determined with high precision. This allows for the accurate measurement of bond lengths, bond angles, and torsion angles. nih.goviucr.org

For derivatives of this compound, X-ray crystallography can:

Unambiguously determine the relative and absolute stereochemistry at the chiral center.

Reveal the preferred conformation of the molecule in the solid state, including the orientation of the phenyl and tert-butyl groups.

Provide insights into intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the packing of molecules in the crystal lattice. iucr.orgnih.gov

This information is crucial for understanding the physical properties of the solid material and can be correlated with the conformational preferences observed in solution via NMR. pku.edu.cn

Theoretical and Computational Chemistry Studies on Tert Butyl 2 Bromo 2 Phenylacetate

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, provide profound insights into the molecular properties of tert-butyl 2-bromo-2-phenylacetate. These computational techniques are instrumental in understanding the molecule's geometry, stability, and electronic characteristics at the atomic level.

Methodologies such as DFT, with functionals like B3LYP and M06-2X, and ab initio methods like Hartree-Fock (HF), are commonly employed. researchgate.netlibretexts.org The choice of basis set, such as the Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVTZ), is crucial for obtaining accurate results that correlate well with experimental data. researchgate.netresearchgate.netcdmf.org.br For molecules containing heavier atoms like bromine, accounting for relativistic effects can be important for achieving high accuracy in property predictions.

These calculations typically begin with a geometry optimization to find the lowest energy structure of the molecule. researchgate.net Once the optimized geometry is obtained, a wide range of molecular properties can be calculated, providing a detailed theoretical profile of the compound.

Electronic Structure and Reactivity Predictions (e.g., HOMO-LUMO Analysis)

The electronic structure of a molecule is fundamentally linked to its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key framework for this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap generally indicates higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.gov For this compound, the electron-withdrawing nature of the bromine atom and the ester group, combined with the phenyl ring's π-system, influences the energies of these frontier orbitals.

DFT calculations can predict the energies of these orbitals and map their spatial distribution. nih.govopenochem.org This analysis helps identify the most probable sites for nucleophilic and electrophilic attack. For instance, the LUMO is often localized on the carbon atom bearing the bromine, indicating its susceptibility to nucleophilic attack, a key step in many of its reactions.

Below is a table with representative calculated HOMO-LUMO data for related ester compounds, illustrating the typical energy ranges.

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Isopropyl dibromoacetateDFT B3LYP/6-311G(d,p)-7.21-0.956.26
Methyl Phenylacetate (B1230308)DFT/B3LYP-6.30-1.814.49
Triazine DerivativeB3LYP/6-311+G(d,p)-6.29-1.814.48

Data for Isopropyl dibromoacetate is from a study on its reaction with isobutyraldehyde. nih.gov Data for Methyl Phenylacetate and the Triazine Derivative are included for comparison of typical ester and aromatic system values. irjweb.com

Transition State Analysis and Energy Barrier Calculations

Understanding the mechanism of reactions involving this compound requires the study of transition states (TS) and the calculation of activation energy barriers. These calculations are crucial for predicting reaction rates and determining the most likely reaction pathway.

For this molecule, a primary reaction of interest is nucleophilic substitution at the alpha-carbon, which can proceed through either an S(_N)1 or S(_N)2 mechanism. The bulky tert-butyl group and the potential for stabilization of a carbocation by the adjacent phenyl ring suggest that an S(_N)1 pathway is plausible. openochem.orglibretexts.org

In an S(_N)1 reaction, the rate-determining step is the formation of a carbocation intermediate. libretexts.org Computational methods can model this process, calculating the energy required to break the carbon-bromine bond and form the planar carbocation. The stability of this carbocation is a key factor in the reaction's feasibility.

DFT calculations can locate the transition state structure along the reaction coordinate and determine its energy. The difference in energy between the reactants and the transition state gives the activation energy barrier (ΔE(⁺)). A lower activation barrier corresponds to a faster reaction. For example, in the S(_N)1 reaction of tert-butyl alcohol, the formation of the carbocation is the rate-determining step with the highest energy barrier. openochem.org

The table below presents theoretical activation energy data for related reactions to illustrate the concept.

ReactionMethodCalculated Activation Energy (kcal/mol)
S(_N)1 of protonated tert-butyl alcohol-High (Rate-determining step)
Nucleophilic attack on tert-butyl carbocation-Low (Fast step)
H-abstraction from tert-butyl 2-phenylacetateDFT (B3LYP/6-311++G**)28.7

Activation energy for the S(_N)1 reaction of tert-butyl alcohol highlights the high barrier for carbocation formation. openochem.org The H-abstraction data for the parent phenylacetate ester provides a quantitative example of a calculated energy barrier. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are governed by rotations around its single bonds. Conformational analysis aims to identify the stable conformers and the energy barriers between them, while molecular dynamics (MD) simulations provide a view of the molecule's behavior over time in a given environment.

Molecular dynamics simulations can be used to study the behavior of this compound in different environments, such as in aqueous solution or interacting with a lipid bilayer. nih.govrsc.org These simulations solve Newton's equations of motion for the atoms in the system, providing trajectories that reveal how the molecule moves, vibrates, and interacts with its surroundings. nih.govresearchgate.net MD studies can elucidate hydration properties, the formation of intermolecular interactions, and conformational changes induced by the solvent or binding to a larger molecule. rsc.orgnih.gov

System StudiedSimulation TypeKey Findings
p-tert-butylcalix rsc.orgarene ester derivativesMolecular DynamicsRevealed strong solvation effects and allosteric binding of acetonitrile. nih.gov
Ala-Phe-Ala-O-tert-butyl peptideMolecular DynamicsShowed the peptide maintains a stable structure when bound to a lipid bilayer. nih.gov
Trimethylamine-N-oxide (TMAO) and tert-butyl alcohol (TBA) in waterMolecular DynamicsInvestigated hydration properties and solute aggregation in aqueous solution. rsc.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and interpretation of experimental data.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT (e.g., B3LYP/6-311++G(2d,p)). researchgate.netliverpool.ac.uk The calculation provides theoretical shielding tensors, which are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. researchgate.net The accuracy of these predictions is often high enough to help assign complex spectra or even distinguish between different isomers. researchgate.net

Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) can be calculated by computing the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of harmonic vibrational frequencies corresponding to the normal modes of the molecule. researchgate.netunige.ch Due to the approximations inherent in the methods, the calculated frequencies are often systematically higher than experimental values. To improve agreement, they are typically scaled by an empirical factor. researchgate.net Potential Energy Distribution (PED) analysis can then be used to assign the calculated frequencies to specific types of molecular vibrations (e.g., C=O stretch, C-H bend). libretexts.org

Below are tables showing examples of calculated spectroscopic data for related compounds.

Predicted ¹H and ¹³C NMR Chemical Shifts for a Related Compound (n-butyl acetate)

GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
CH₃ (acetyl)2.0320.9
O-CH₂4.0664.3
CH₂1.6330.6
CH₂1.3919.1
CH₃0.9313.6

Data is for n-butyl acetate (B1210297) from a study using DFT calculations to predict NMR spectra. researchgate.net This serves as an illustrative example of NMR prediction.

Calculated vs. Experimental Vibrational Frequencies for 2-bromophenylacetic acid

AssignmentCalculated Frequency (cm⁻¹) (B3LYP/6-311++G**)Experimental FTIR Frequency (cm⁻¹)
O-H stretch35743426
C=O stretch17891707
C-Br stretch667660

Data is for a closely related bromo-substituted phenylacetic acid, demonstrating the typical agreement between calculated and experimental vibrational frequencies. researchgate.net

Molecular Modeling for Catalytic Asymmetric Induction

This compound and its derivatives are valuable substrates in asymmetric synthesis, where the goal is to create chiral molecules with a high degree of enantioselectivity. Molecular modeling plays a crucial role in understanding and predicting the outcomes of these reactions, particularly in catalyst-controlled processes. scirp.org

In a typical catalytic asymmetric reaction, such as an aldol (B89426) reaction, the substrate (e.g., an enolate derived from a phenylacetate ester) interacts with a chiral catalyst. acs.orgmit.edunih.gov This interaction creates a diastereomeric transition state, and the energy difference between the possible transition states determines the enantiomeric excess of the product.

Molecular modeling can be used to build and analyze the structures of these transition states. By examining the non-covalent interactions between the substrate, the catalyst, and the attacking reagent, chemists can develop models that explain the observed stereoselectivity. These models often highlight key interactions, such as:

Steric Hindrance: The bulky tert-butyl group can block one face of the molecule, directing the approach of a reagent to the less hindered face.

Chelation: The carbonyl oxygen can coordinate to a metal center in a Lewis acid catalyst, locking the conformation of the substrate and creating a well-defined chiral environment.

Hydrogen Bonding: Interactions between the substrate and a chiral organocatalyst can dictate the geometry of the transition state.

These insights are invaluable for the rational design of new catalysts and for optimizing reaction conditions to achieve higher levels of asymmetric induction.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Enantioselective Transformations

The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries has spurred the development of novel catalytic systems for asymmetric transformations involving tert-butyl 2-bromo-2-phenylacetate. acs.org Current research is heavily focused on creating highly selective and efficient catalysts that can control the stereochemistry of reactions, leading to the desired enantiomer with high purity.

Key areas of development include:

Chiral Metal-Based Catalysts: Researchers are exploring a variety of chiral metal complexes to catalyze enantioselective reactions. These systems often involve a central metal atom coordinated to chiral ligands, which create a chiral environment around the active site, directing the reaction to produce a specific stereoisomer. acs.orgmdpi.com For instance, palladium-catalyzed C-H arylation reactions using chiral phosphoramidite (B1245037) ligands have shown promise in generating atropisomers with high enantioselectivity. snnu.edu.cn Similarly, rhodium and iridium-based catalysts are being investigated for enantioselective hydrogenations. acs.org

Organocatalysis: An alternative to metal-based catalysts, organocatalysts are small organic molecules that can facilitate enantioselective transformations. unibo.it These catalysts are often more stable, less toxic, and more environmentally benign than their metal-based counterparts. For example, peptide-based catalysts have been employed in asymmetric oxidation reactions. unibo.it

Hybrid Catalysts: Combining the advantages of both homogeneous and heterogeneous catalysis, as well as biocatalysis, hybrid catalysts are a promising new frontier. mdpi.com Artificial metalloenzymes, for instance, embed a catalytically active metal cofactor within a protein scaffold, offering high selectivity. mdpi.com

These advancements in catalytic systems are crucial for the synthesis of complex, optically active molecules where precise stereochemical control is paramount. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of reactions involving this compound with flow chemistry and automated synthesis platforms represents a significant step towards more efficient, safer, and scalable chemical production. beilstein-journals.orgsci-hub.se

Flow Chemistry:

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing. beilstein-journals.orgru.nl By conducting reactions in a continuous stream through a reactor, it allows for:

Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with highly reactive or unstable intermediates.

Precise Control: Temperature, pressure, and reaction time can be controlled with high precision, leading to improved yields and selectivity.

Scalability: Scaling up production is more straightforward than in batch processes.

Recent studies have demonstrated the successful application of flow chemistry to various organic transformations, including those that could be adapted for this compound, such as lithiation and cross-coupling reactions. sci-hub.seacs.org

Automated Synthesis:

Automated synthesis platforms, often integrated with flow reactors, enable the rapid and systematic exploration of reaction conditions and the synthesis of compound libraries. rsc.org These systems can automatically vary reagents, catalysts, and solvents, accelerating the discovery of new reactions and the optimization of existing ones. This high-throughput approach is invaluable for medicinal chemistry and materials science research. rsc.org

The combination of flow chemistry and automation is poised to revolutionize the use of versatile reagents like this compound in both academic and industrial settings.

Exploration of Sustainable and Environmentally Benign Synthetic Methodologies

In line with the principles of green chemistry, a significant research effort is directed towards developing more sustainable and environmentally friendly synthetic methods utilizing this compound. nih.govtext2fa.ir The focus is on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Key strategies include:

Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives is a major goal. text2fa.iracs.orgresearchgate.net Research is ongoing into the use of water, supercritical fluids, ionic liquids, and bio-based solvents. text2fa.irresearchgate.net For example, conducting reactions in surfactant-water systems can eliminate the need for organic solvents altogether. acs.org

Catalyst Recycling: Developing recyclable catalysts, such as heterogeneous catalysts or those immobilized on solid supports, is crucial for reducing waste and cost. mdpi.com

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. Atom transfer radical addition (ATRA) reactions, for example, offer 100% atom economy. uni-regensburg.de

Energy Efficiency: The use of alternative energy sources like microwave irradiation or photoredox catalysis can often lead to faster reactions and reduced energy consumption compared to conventional heating. nih.govacs.org

The following table summarizes some green chemistry approaches and their potential benefits for reactions involving this compound.

Green Chemistry ApproachBenefit
Use of Green Solvents (e.g., water, bio-solvents)Reduced environmental impact and toxicity. text2fa.iracs.org
Recyclable CatalystsLower costs and less waste. mdpi.com
High Atom Economy Reactions (e.g., ATRA)Maximized efficiency and minimal byproducts. uni-regensburg.de
Alternative Energy Sources (e.g., Microwaves, Light)Faster reaction times and lower energy consumption. nih.govacs.org

Advanced Analytical Techniques for In-situ Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms, kinetics, and the formation of intermediates. This information is crucial for optimizing reaction conditions and ensuring process safety and efficiency. Advanced analytical techniques are increasingly being applied to reactions involving this compound.

Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy can be used for in-situ monitoring of reaction progress. These methods provide detailed structural information about the species present in the reaction mixture at any given time.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a powerful tool for analyzing the composition of a reaction mixture, allowing for the quantification of reactants, products, and byproducts. sielc.com

Mass Spectrometry: Mass spectrometry can be coupled with other techniques to identify and characterize reaction intermediates and products with high sensitivity and accuracy.

The data obtained from these in-situ monitoring techniques is essential for developing robust and well-understood synthetic processes.

Uncovering New Reactivity Modes and Synthetic Utilities

Research continues to uncover new ways in which this compound can be used in organic synthesis. Its unique combination of a bulky tert-butyl ester group and a reactive bromo-phenylacetyl moiety makes it a valuable building block for a wide range of molecules.

Recent explorations of its reactivity include:

Radical Reactions: The bromine atom can be homolytically cleaved to generate a radical species, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Photoredox catalysis has emerged as a powerful tool for initiating such radical transformations under mild conditions. uni-regensburg.deacs.org

Cross-Coupling Reactions: this compound can serve as a coupling partner in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to create complex molecular architectures. rsc.org

Multicomponent Reactions: The development of one-pot, multicomponent reactions involving this compound allows for the rapid construction of complex molecules from simple starting materials in a single synthetic operation, increasing efficiency and reducing waste. unibo.it

The ongoing investigation into the fundamental reactivity of this compound is expected to lead to the discovery of even more innovative synthetic applications in the future.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 2-bromo-2-phenylacetate, and how can reaction conditions be optimized?

The synthesis typically involves esterification of 2-bromo-2-phenylacetic acid with tert-butyl alcohol under acidic catalysis. Sulfuric acid or p-toluenesulfonic acid is often used, with refluxing in solvents like dichloromethane or toluene . Optimization includes:

  • Catalyst selection : p-Toluenesulfonic acid minimizes side reactions compared to H₂SO₄.
  • Solvent choice : Toluene enhances reaction efficiency due to its high boiling point.
  • Temperature control : Reflux conditions (110–140°C) improve yield while avoiding decomposition. Purity is confirmed via NMR and mass spectrometry .

Q. What characterization techniques are essential for verifying the structure and purity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR identify key signals (e.g., tert-butyl at δ 1.4 ppm, aromatic protons at δ 7.2–7.5 ppm, and ester carbonyl at ~170 ppm) .
  • Mass spectrometry : Molecular ion peaks at m/z 271.15 (M⁺) confirm the molecular formula (C₁₂H₁₅BrO₂) .
  • HPLC : Assesses purity (>97%) and detects impurities from bromination or esterification side reactions .

Q. How should this compound be stored to ensure stability?

Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis of the ester group or bromine displacement. Avoid exposure to moisture, light, or strong bases .

Q. What are the primary research applications of this compound in organic synthesis?

It serves as a versatile intermediate:

  • Nucleophilic substitution : The bromine atom enables Suzuki couplings or Grignard reactions to introduce aryl/alkyl groups .
  • Peptide modifications : The tert-butyl ester protects carboxylic acids during solid-phase synthesis .

Q. What safety protocols are critical when handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Respiratory protection : OV/AG/P99 respirators for prolonged exposure to airborne particles .
  • Waste disposal : Avoid draining into sewers; collect in halogenated waste containers .

Advanced Research Questions

Q. How does the bromomethyl group’s reactivity influence nucleophilic substitution mechanisms, and how can selectivity be enhanced?

The electron-withdrawing ester group activates the adjacent bromine for SN₂ reactions. Selectivity is improved by:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states .
  • Catalysts : Pd(PPh₃)₄ for cross-couplings or KI for Finkelstein reactions . Kinetic studies (e.g., monitoring via GC-MS) help identify competing pathways .

Q. What experimental strategies mitigate decomposition during long-term storage or under reactive conditions?

  • Stabilizers : Add radical inhibitors (e.g., BHT) to prevent bromine radical formation .
  • Low-temperature reactions : Conduct substitutions at –20°C to slow hydrolysis .
  • In situ generation : Prepare the compound immediately before use to avoid degradation .

Q. How can discrepancies in reported NMR data for this compound be resolved?

Contradictions often arise from solvent effects or impurities. Solutions include:

  • Deuterated solvent calibration : Use CDCl₃ for consistent referencing.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from aromatic protons .
  • Comparative analysis : Cross-check with spectra from analogs (e.g., tert-butyl 2-(4-bromophenyl)acetate) .

Q. What computational methods predict the compound’s reactivity in novel reaction systems?

  • DFT calculations : Model transition states for bromine displacement reactions (e.g., using Gaussian09) .
  • Retrosynthetic AI tools : Platforms like Pistachio or Reaxys propose synthetic pathways and byproduct profiles .

Q. How do toxicity profiles impact experimental design in biological studies?

Although not classified as carcinogenic, acute toxicity (H302+H312+H332) necessitates:

  • In vitro dose optimization : Use IC₅₀ values from MTT assays to establish safe concentrations .
  • In vivo protocols : Administer via controlled delivery (e.g., microinjection) to minimize exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.